2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide
Description
The compound 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a dihydroisoquinoline core. Its structure includes:
- A 3,4-dihydroisoquinoline backbone with a ketone group at position 1.
- A pyridin-3-yl substituent at position 2.
- 4-Methoxyphenyl groups at positions 2 and the N-linked benzyl moiety of the carboxamide.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O4/c1-36-23-13-9-20(10-14-23)18-32-29(34)27-25-7-3-4-8-26(25)30(35)33(22-11-15-24(37-2)16-12-22)28(27)21-6-5-17-31-19-21/h3-17,19,27-28H,18H2,1-2H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVZDWHPFIFLJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2C(N(C(=O)C3=CC=CC=C23)C4=CC=C(C=C4)OC)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide is a member of the isoquinoline derivatives, which have gained attention due to their diverse biological activities. This article aims to explore the biological activity of this compound through an analysis of existing literature, including synthesis methods, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 493.6 g/mol. The structure features two methoxyphenyl groups and a pyridine moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the isoquinoline core followed by functionalization at the nitrogen and carbon positions. A detailed synthetic route may include:
- Formation of the Isoquinoline Core : Utilizing starting materials such as 4-methoxybenzaldehyde and appropriate amines.
- Functionalization : Introducing carboxamide and other substituents through acylation or alkylation reactions.
Anticancer Activity
Research indicates that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study conducted on related isoquinoline derivatives demonstrated IC50 values in the micromolar range against breast cancer cells, indicating potent anticancer activity (Debenham et al., 2016) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhi | 128 |
Enzyme Inhibition
Another significant aspect of its biological activity is enzyme inhibition. The compound has been shown to inhibit enzymes such as myeloperoxidase (MPO), which plays a critical role in inflammatory processes.
Mechanism of Action : The inhibition is thought to occur through a covalent modification mechanism, leading to decreased production of reactive oxygen species (ROS), which are implicated in various inflammatory diseases (Kumar et al., 2020) .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in several metabolites that may also exhibit biological activity.
Comparison with Similar Compounds
Core Scaffold Variations
- Dihydroisoquinoline vs. In contrast, dihydropyridazines (e.g., ) and pyrrolidines (e.g., ) introduce conformational flexibility, which may improve solubility but reduce target specificity .
Substituent Effects
- Methoxy vs. Halogen Substituents : The 4-methoxyphenyl groups in the target compound confer electron-donating effects, contrasting with the electron-withdrawing dichlorophenyl group in , which may alter π-π stacking interactions in protein binding .
Research Tools and Techniques
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural elucidation, as seen in , ensuring accurate bond-length and angle measurements .
Preparation Methods
Core Formation via Modified Castagnoli-Cushman Reaction
Reaction Overview
The Castagnoli-Cushman reaction enables the synthesis of 3,4-dihydroisoquinolin-1-one-4-carboxylic acids by cyclocondensation of homophthalic anhydrides with imine equivalents. For this compound, homophthalic anhydride reacts with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (a formaldimine surrogate) to yield a protected dihydroisoquinolone intermediate.
Reagents :
- Homophthalic anhydride (1.0 equiv)
- 1,3,5-Tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (1.2 equiv)
- Solvent: Toluene, 110°C, 12 h
Key Steps :
Reductive Amination and Intramolecular Cyclization
Synthesis of N-Aryl Benzylamine Intermediate
Ortho-brominated aromatic aldehyde (e.g., 2-bromo-4-methoxybenzaldehyde) undergoes reductive amination with 4-methoxyaniline to form an N-aryl benzylamine.
Conditions :
Suzuki Coupling for Pyridin-3-yl Installation
The bromine substituent is replaced via Suzuki coupling with pyridin-3-ylboronic acid .
Conditions :
- Pd(PPh3)4 (5 mol%)
- Cs2CO3 (3.0 equiv)
- 1,4-Dioxane/H2O (4:1), 100°C, 24 h
- Yield: 50–55%
Intramolecular Reductive Cyclization
The ethoxyvinyl intermediate undergoes cyclization using Et3SiH/TFA to form the dihydroisoquinoline core.
Conditions :
Final Amidation
The carboxylic acid is amidated as described in Section 1.2.3.
Ugi Four-Component Reaction (Ugi-4CR) Followed by Cyclization
Ugi-4CR for Linear Precursor
A four-component reaction constructs a peptoid-like intermediate:
- Amine: 4-Methoxyaniline
- Aldehyde: 4-Methoxybenzaldehyde
- Carboxylic Acid: Pyridin-3-ylacetic acid
- Isocyanide: tert-Butyl isocyanide
Conditions :
Comparative Analysis of Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
